molecular formula C17H21BrN2O3 B2408794 tert-Butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 1823258-71-4

tert-Butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No. B2408794
M. Wt: 381.27
InChI Key: QZIQUKHSXOUBBN-UHFFFAOYSA-N
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Description

This compound is a spirocyclic compound, which means it has two or more rings that share a single atom. It contains a carboxylate functional group attached to a tert-butyl group, a bromophenyl group, and a spirocyclic core with a diaza (two nitrogen atoms) and an oxo (a double-bonded oxygen atom) functional group .


Synthesis Analysis

The synthesis of similar spirocyclic compounds often involves the use of a key cyclization or ring-closing step. For example, the synthesis of 2-azaspiro[3.4]octane derivatives has been achieved through various routes, including annulation of the cyclopentane ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the spirocyclic core, the bromophenyl group, and the tert-butyl carboxylate group. The presence of the two nitrogen atoms within the ring system and the oxo group would also be key features .


Chemical Reactions Analysis

As a spirocyclic compound with multiple functional groups, this compound could potentially undergo a variety of chemical reactions. The carboxylate group could participate in esterification or amidation reactions, while the bromophenyl group could undergo various coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents, while the bromophenyl group could potentially increase its molecular weight and lipophilicity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Conformational Analysis : The tert-butyl derivative is synthesized using a stereospecific [3+2] 1,3-cycloaddition reaction. This compound and its variants are analyzed for their molecular structure, often through crystallography or NMR spectroscopy. These studies provide insights into the molecular conformations and interactions of the compound (Chiaroni et al., 2000).

Chemical Properties and Reactions

  • Chemical Reactions and Derivatives : Research into tert-butyl derivatives includes understanding their chemical reactions, such as alkylation and iodolactamization. These studies help in developing new synthetic methods and understanding the chemical properties of these compounds (Häner et al., 1986).

Application in Medicinal Chemistry

  • Use in Medicinal Chemistry : These compounds often serve as building blocks or intermediates in the synthesis of biologically active molecules, including potential drugs. Research in this area explores the synthesis of different derivatives and their potential applications in medicinal chemistry (Campbell et al., 2009).

Crystallography and Molecular Structure

  • Crystallographic Studies : Detailed crystallographic analyses are conducted to understand the molecular structure of tert-butyl derivatives. These studies are crucial for gaining insights into the 3D arrangement of atoms within the molecule and its electronic properties (Nelsen et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, such as in pharmaceuticals or materials science, and optimizing its synthesis .

properties

IUPAC Name

tert-butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O3/c1-16(2,3)23-15(22)20-9-17(10-20)8-13(19-14(17)21)11-4-6-12(18)7-5-11/h4-7,13H,8-10H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIQUKHSXOUBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(NC2=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

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